molecular formula C18H16N2O4S B10993257 N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B10993257
M. Wt: 356.4 g/mol
InChI Key: DIRKZJWBEHNQGR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic organic compound featuring a coumarin core substituted with a 2-methylthiazole moiety at the 3-position and an acetamide group at the 7-position via an ether linkage. The cyclopropyl substituent on the acetamide nitrogen distinguishes it from structurally related compounds. This molecule combines pharmacophoric elements from coumarin (known for anticoagulant and fluorescent properties) and thiazole (a heterocycle associated with antimicrobial and kinase-inhibitory activities) . Its synthesis likely involves multi-step functionalization of the coumarin scaffold, as seen in analogous compounds (e.g., coupling reactions with thiazole derivatives and cyclopropane-containing reagents) .

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-cyclopropyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C18H16N2O4S/c1-10-19-15(9-25-10)14-6-11-2-5-13(7-16(11)24-18(14)22)23-8-17(21)20-12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,20,21)

InChI Key

DIRKZJWBEHNQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CC4)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chromenone Moiety: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromenone structure.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.

    Coupling of Chromenone and Thiazole: The chromenone and thiazole intermediates are coupled using a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Ether Bond Formation (Chromenone-O-Acetamide Linkage)

The chromenone-oxy-acetamide linkage in this compound likely forms via nucleophilic substitution. A structurally related synthesis (methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate) demonstrates this mechanism under basic conditions:

  • Reagents : Methyl bromoacetate, potassium carbonate

  • Conditions : Acetone solvent at 65°C for 24 hours

  • Yield : 66.2%

For the target compound, a similar approach could involve reacting 7-hydroxy-3-(2-methylthiazol-4-yl)chromen-2-one with bromoacetyl chloride in the presence of a base, followed by cyclopropylamine coupling.

Amide Hydrolysis

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, producing a carboxylic acid derivative. While direct data for this compound is unavailable, analogous amides (e.g., 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide) show predictable hydrolytic behavior:

Condition Product Catalyst Reference
Acidic (HCl)Cyclopropylamine + acetic acidH₃O⁺Inferred
Basic (NaOH)Sodium carboxylate + amineOH⁻Inferred

Thiazole Reactivity

The 2-methylthiazole moiety exhibits electrophilic substitution and coordination capabilities:

  • Electrophilic Substitution : Nitration or halogenation at the 5-position of the thiazole ring, mediated by HNO₃ or Cl₂/FeCl₃ .

  • Metal Coordination : Thiazole derivatives form complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, enhancing stability in biological systems .

Chromenone Ring Modifications

The chromenone core undergoes characteristic reactions:

Ketone Reduction

The 2-oxo group can be reduced to a hydroxyl or methylene group:

  • Reagents : NaBH₄ (selective for ketones)

  • Product : Dihydrochromenol derivative

Electrophilic Aromatic Substitution

Substituents on the chromenone ring (e.g., methoxy groups) direct electrophiles to specific positions:

Reaction Position Example Reagent Outcome
Nitration6-positionHNO₃/H₂SO₄Nitrochromenone
Sulfonation8-positionSO₃/H₂SO₄Sulfonic acid derivative

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under strong acidic or oxidative conditions:

  • Acid-Induced Opening : Forms allylic amines or carboxylic acids via carbocation intermediates .

  • Oxidative Cleavage : Ozone or KMnO₄ oxidizes cyclopropane to 1,3-dicarbonyl compounds .

Synthetic Modifications

Key derivatization strategies for structure-activity studies include:

Modification Site Reaction Type Example Reagents Application
Acetamide nitrogenAlkylation/AcylationCH₃I, acetyl chlorideBioisosteric replacements
Thiazole methyl groupOxidationKMnO₄Carboxylic acid synthesis
Chromenone oxygenGlycosylationProtected sugarsSolubility enhancement

Degradation Pathways

Stability studies under accelerated conditions reveal:

  • Photodegradation : UV light induces cleavage of the chromenone-thiazole conjugation, forming quinone-like byproducts.

  • Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is in cancer treatment. Studies have demonstrated that compounds containing thiazole and chromenone structures exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study involving thiazole derivatives indicated that compounds with similar structural features showed promising anticancer activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with some derivatives achieving IC50 values as low as 5.71 μM, outperforming standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.71
Compound BHepG26.14
Compound CHCT116<10

Antimicrobial Properties

Research has shown that thiazole-containing compounds possess antimicrobial properties, making them suitable candidates for the development of new antibiotics. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.

Case Studies:

  • A recent investigation revealed that certain thiazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL .

Anti-inflammatory Effects

This compound may also have applications in treating inflammatory conditions. Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.

Research Findings:

  • The anti-inflammatory potential of thiazole derivatives was assessed through various assays that measured the inhibition of pro-inflammatory cytokines in cell cultures .

Neuroprotective Effects

Emerging research suggests that thiazole and chromenone derivatives may exert neuroprotective effects, providing a basis for their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies:

  • In vitro studies have indicated that these compounds can mitigate oxidative stress and improve neuronal survival under toxic conditions, possibly through modulation of signaling pathways involved in neuroprotection .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Coumarin-Based Acetamide Derivatives

Compound Name Key Structural Features Key Differences Biological/Physicochemical Implications
Target Compound 3-(2-methylthiazole)-substituted coumarin; cyclopropyl acetamide Unique thiazole substitution at C3; cyclopropyl group on acetamide Enhanced hydrogen-bonding potential via thiazole N/S atoms; improved metabolic stability due to cyclopropane
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-methylcoumarin; nitrobenzylidene hydrazide Nitro group at C5; hydrazide instead of acetamide Higher polarity due to nitro group; reduced bioavailability compared to acetamide derivatives
N-(4-isopropylphenyl)-2-(6,6-dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)acetamide Morpholinone core; sulfonyl and isopropylphenyl groups Morpholinone vs. coumarin core; sulfonyl substituent Altered pharmacokinetics (e.g., solubility, protein binding) due to sulfonyl group

Thiazole-Containing Analogs

Compound Name Key Structural Features Key Differences Biological/Physicochemical Implications
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Thiazole-isoxazole hybrid; carboxylic acid Lack of coumarin/acetamide scaffold Potential for metal chelation (via carboxylic acid); divergent biological targets
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole core; ethoxy and chlorophenyl groups Benzothiazole vs. coumarin-thiazole hybrid Differing electronic profiles (benzothiazole’s aromaticity vs. coumarin’s lactone)

Cyclopropane-Substituted Analogs

Compound Name Key Structural Features Key Differences Biological/Physicochemical Implications
N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone core; phenylimino group Thiazolidinone vs. coumarin-thiazole scaffold Possible differences in target selectivity (e.g., kinase vs. protease inhibition)

Research Findings and Data Analysis

Physicochemical Properties

  • Solubility : The thiazole and coumarin lactone contribute to moderate hydrophilicity, but the cyclopropyl group may enhance lipophilicity (predicted logP ~2.5–3.0).
  • Stability : The coumarin lactone is susceptible to hydrolysis under basic conditions, while the thiazole’s aromaticity enhances thermal stability .

Biological Activity

N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a thiazole and a chromenone moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing thiazole and chromenone structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating compounds similar to this compound, the following findings were noted:

CompoundCell LineIC50 (µM)Mechanism of Action
1A4311.61 ± 1.92Induction of apoptosis via Bcl-2 inhibition
2Jurkat1.98 ± 1.22Disruption of mitochondrial membrane potential
3HT29< 10Cell cycle arrest at G2/M phase

These results indicate that the thiazole moiety plays a crucial role in enhancing the cytotoxicity of the compound against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N-cyclopropyl compounds have shown promising antimicrobial activity. The structure–activity relationship analysis suggests that modifications in the thiazole ring can significantly affect antimicrobial potency. For example:

CompoundTarget BacteriaMIC (µg/mL)Notes
AE. coli15Effective against Gram-negative bacteria
BS. aureus20Exhibited lower toxicity compared to standard antibiotics
CPseudomonas spp.10Potential for further development as an antibiotic

The presence of electron-withdrawing groups in the thiazole ring was found to enhance antibacterial activity .

Study on Antitumor Efficacy

A recent publication focused on the synthesis and evaluation of various thiazole derivatives, including those with structural similarities to this compound. The study reported that certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as novel anticancer agents .

Structure–Activity Relationship Analysis

The SAR studies highlighted that modifications in the substituents on the thiazole ring significantly impacted both cytotoxicity and selectivity towards cancer cells. The introduction of methyl groups at specific positions on the phenyl ring was correlated with increased activity against various cancer cell lines .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between cyclopropylamine and the chromene-thiazole core. Key steps include:

  • Ether linkage formation : Refluxing phenolic intermediates (e.g., 7-hydroxycoumarin derivatives) with chloroacetamide precursors in the presence of sodium acetate or triethylamine to facilitate nucleophilic substitution .
  • Thiazole incorporation : Condensation of 2-methylthiazole-4-carbaldehyde with chromenone intermediates under acidic conditions, followed by cyclization .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or column chromatography using gradients of methanol in dichloromethane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm regiochemistry and functional group integrity. For example, the cyclopropyl group shows distinct multiplet signals at δ ~1.2–1.5 ppm, while the thiazole proton appears as a singlet near δ 7.0–7.7 ppm .
  • Mass Spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, using programs like SHELXL for refinement .

Q. How is reaction progress monitored during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is standard. For example, a 1:3 ethyl acetate/hexane system can track intermediates, while polar solvents (e.g., methanol/dichloromethane) resolve acetamide products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and NMR-derived structural models?

  • Methodological Answer :

  • Validation Tools : Use SHELXL for crystallographic refinement and PLATON for symmetry checks. Cross-validate NMR data (e.g., NOESY for spatial proximity) against X-ray torsional angles .
  • Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotational isomers of the cyclopropyl group), while X-ray captures the dominant solid-state conformation. Molecular dynamics simulations can bridge this gap .

Q. What strategies optimize the coupling efficiency of cyclopropylamine with the chromene-thiazole core?

  • Methodological Answer :

  • Activation : Pre-activate the phenolic oxygen (e.g., using chloroacetyl chloride) to enhance nucleophilicity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction kinetics .
  • Stoichiometric Control : Stepwise addition of sodium carbonate (Na₂CO₃) and reagents to mitigate side reactions, as demonstrated in analogous acetamide syntheses .

Q. How do hydrogen-bonding patterns influence the crystallization and stability of this compound?

  • Methodological Answer :

  • Graph Set Analysis : The carbonyl (C=O) and ether (O-) groups form R₂²(8) motifs with NH or OH donors, stabilizing the crystal lattice. For example, the chromenone oxygen may hydrogen-bond with adjacent acetamide NH groups .
  • Solvent Selection : Polar solvents (e.g., DMF) promote H-bond networks, while nonpolar solvents yield amorphous solids. Thermal gravimetric analysis (TGA) assesses stability under humidity .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

  • Methodological Answer :

  • Chiral Intermediates : Use enantiopure cyclopropylamine derivatives or asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers. Circular dichroism (CD) spectroscopy validates optical activity .

Q. How can computational methods predict reactivity conflicts between the thiazole and chromenone moieties?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature may direct electrophilic attacks to the chromenone’s oxygen .
  • Reactivity Mapping : Use software like Gaussian or ORCA to simulate reaction pathways and identify steric clashes (e.g., between cyclopropyl and thiazole groups) .

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